Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)-

Description

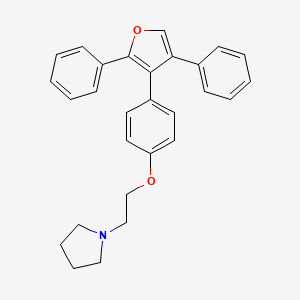

Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)-, is a structurally complex organic compound featuring a pyrrolidine core (a five-membered saturated amine ring) substituted with a phenoxyethyl group. The phenoxy moiety is para-substituted with a 2,4-diphenyl-3-furyl group, creating a hybrid aromatic-heterocyclic system. The furan ring at position 3 is decorated with phenyl groups at positions 2 and 4, enhancing steric bulk and lipophilicity.

Properties

CAS No. |

54756-54-6 |

|---|---|

Molecular Formula |

C28H27NO2 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

1-[2-[4-(2,4-diphenylfuran-3-yl)phenoxy]ethyl]pyrrolidine |

InChI |

InChI=1S/C28H27NO2/c1-3-9-22(10-4-1)26-21-31-28(24-11-5-2-6-12-24)27(26)23-13-15-25(16-14-23)30-20-19-29-17-7-8-18-29/h1-6,9-16,21H,7-8,17-20H2 |

InChI Key |

AGTJXGUGZSWQER-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(OC=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)-

General Synthetic Strategy

The synthesis of Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- typically involves multi-step organic synthesis strategies focusing on:

- Formation of the pyrrolidine-containing ethoxy linker.

- Attachment of the phenoxy group substituted with the 2,4-diphenyl-3-furyl moiety.

- Functional group transformations to achieve the final compound.

The key synthetic approach is based on nucleophilic substitution reactions, lithiation followed by aldehyde addition, and subsequent reduction steps.

Stepwise Preparation Procedures

Preparation of 1-(2-chloroethyl)pyrrolidine Intermediate

- Starting from pyrrolidine, the 1-(2-chloroethyl)pyrrolidine hydrochloride salt is prepared as a key intermediate.

- This intermediate serves as the alkylating agent for phenolic substrates.

Ether Formation via Nucleophilic Substitution

- The phenolic compound, specifically 4-(2,4-diphenyl-3-furyl)phenol, undergoes nucleophilic substitution with 1-(2-chloroethyl)pyrrolidine under basic conditions.

- This step forms the 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)pyrrolidine skeleton.

Lithiation and Aldehyde Addition (Procedure F)

- A critical step involves the lithiation of 1-[2-(4-bromophenoxy)ethyl]pyrrolidine using tert-butyllithium at low temperatures (-78 °C).

- The lithiated intermediate then reacts with an appropriate aldehyde to introduce substituents on the aromatic ring.

- This reaction is followed by warming to 0 °C and quenching with water.

- The product is extracted, dried, and purified by flash chromatography.

Reduction Steps

- Following aldehyde addition, reduction steps are employed to convert intermediate functional groups (e.g., ketones or aldehydes) into the desired alcohol or alkyl derivatives.

- Common reducing agents include sodium borohydride or catalytic hydrogenation.

Example Syntheses from Literature

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-(2-chloroethyl)pyrrolidine hydrochloride | Standard alkylation | Yield ~70-80% |

| 2 | Nucleophilic substitution with 4-(2,4-diphenyl-3-furyl)phenol | Basic medium, reflux | Forms ether linkage |

| 3 | Lithiation of bromophenoxy intermediate with t-BuLi | -78 °C, 4 h | Critical for aldehyde addition |

| 4 | Addition of aldehyde to lithiated intermediate | -78 °C to 0 °C | Introduces aromatic substituent |

| 5 | Reduction of aldehyde/ketone intermediates | NaBH4 or catalytic hydrogenation | Finalizes compound structure |

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR):

Proton NMR spectra confirm the presence of the pyrrolidine ring protons (multiplets around 1.8-2.9 ppm), ethoxy linker (triplets near 4.0 ppm), and aromatic protons (6.7-7.2 ppm). Methoxy or substituted aromatic groups show characteristic singlets or doublets depending on substitution patterns.Elemental Analysis:

Carbon, hydrogen, and nitrogen content closely match calculated values for the molecular formula C28H27NO2, confirming purity and correct molecular composition.Mass Spectrometry:

Molecular ion peaks corresponding to 409.5 g/mol verify the molecular weight of the compound.

Research Findings and Notes

The lithiation-aldol addition method (Procedure F) is a versatile and efficient route to introduce various substituents on the phenoxy ring, allowing structural diversity in derivatives of the compound.

Reaction conditions such as temperature control (-78 °C) and stoichiometry of tert-butyllithium are critical for high yield and selectivity.

Purification typically involves extraction and flash chromatography, ensuring removal of side products and unreacted starting materials.

The synthetic routes are adaptable to scale-up for industrial or pharmacological research purposes.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound: Pyrrolidine core with a 2,4-diphenyl-substituted furan-phenoxyethyl chain.

- 1-[2-[4-[[2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]benzothiophen-3-yl]methyl]phenoxy]ethyl]pyrrolidine (): Combines pyrrolidine with a benzothiophene system. The benzothiophene’s planar structure and sulfur atom may enhance π-π stacking and metabolic stability compared to the furan in the target compound .

- Glimepiride (): Pyrrolidine linked to a sulfonylurea group. The urea moiety enables hydrogen bonding, contrasting with the target compound’s lack of hydrogen-bond donors .

Substituent Effects

- Phenoxyethyl Chain: Present in both the target compound and Betaxolol Hydrochloride (), a β-blocker. However, Betaxolol’s chain terminates in a cyclopropylmethoxy group, favoring adrenergic receptor binding, whereas the target compound’s furyl-phenyl substituent likely directs activity toward other targets (e.g., kinase or GPCR modulation) .

- Aromatic vs. Aliphatic Substituents: Pyridine derivatives like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () feature electron-withdrawing pyridine and methoxy groups, contrasting with the electron-rich diphenylfuran in the target compound. This difference impacts solubility and reactivity .

Physicochemical Properties

*Molecular weights for the target compound and compound are estimated based on structural analogs.

Research Findings and Mechanistic Insights

- Metabolic Stability : Pyrrolidine rings (as in the target compound and Glimepiride) are often metabolized via oxidation or acetylation. The diphenylfuran’s steric bulk may slow hepatic degradation compared to smaller substituents in pyridine derivatives .

- Target Selectivity : The furan’s electronic profile may favor interactions with hydrophobic binding pockets, distinct from benzothiophene’s sulfur-mediated interactions () or Betaxolol’s polar β-blocker pharmacophore .

Biological Activity

Pyrrolidine, specifically the compound 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)-, is a derivative of pyrrolidine that exhibits a complex structure involving a five-membered cyclic amine and various aromatic components. This compound is gaining attention in medicinal chemistry due to its potential biological activities and pharmacological properties.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of approximately 409.56 g/mol. The structure includes a pyrrolidine ring and a phenoxy group, which enhances its biological activity compared to simpler derivatives.

Biological Activity

Pyrrolidine derivatives have been extensively studied for their diverse biological activities, including:

- Antidepressant Properties : Some pyrrolidine derivatives have shown significant affinity for serotonin receptors (5-HT1A) and serotonin transporter proteins (SERT), suggesting potential antidepressant effects. For instance, studies indicate that certain compounds exhibit high binding affinities for these targets, potentially influencing mood regulation .

- Anticancer Activity : Research has indicated that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- have been evaluated for their efficacy against colon carcinoma cells, demonstrating promising results .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases. Their mechanisms of action often involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

- Serotonin Receptor Ligands : A series of studies investigated the binding affinities of various pyrrolidine derivatives for serotonin receptors. Compounds exhibiting high affinities were subjected to in vivo tests to evaluate their functional activities. Results indicated that certain derivatives could serve as effective antidepressants by acting on the serotonergic system .

- Anticancer Studies : In vitro assays demonstrated that pyrrolidine derivatives could inhibit the proliferation of cancer cells such as HCT-15 (colon cancer). The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolidine ring significantly enhanced anticancer activity .

- Toxicological Evaluation : Toxicity studies have been conducted to assess the safety profile of pyrrolidine derivatives. For instance, reproductive toxicity tests indicated adverse effects at certain dosages in rodent models, highlighting the need for careful dosage considerations in therapeutic applications .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Proline | C₅H₉NO₂ | Naturally occurring amino acid; involved in protein synthesis. |

| N-Methylpyrrolidine | C₅H₁₁N | Increased lipophilicity; used in drug design. |

| 2-Pyrrolidinone | C₄H₇NO | Exhibits different reactivity patterns compared to cyclic amines. |

| 3-Pyrrolidinone | C₄H₇NO | Used in pharmaceuticals for its stability. |

The unique substitution pattern and incorporation of a phenoxy group in 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- are believed to enhance its biological activity compared to simpler pyrrolidine derivatives.

Q & A

Q. What are the recommended synthetic routes for Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)-, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenoxyethyl group followed by pyrrolidine ring formation. For example, a modified procedure inspired by pyrrolidine derivatives (e.g., cis-1-2-[4-(6-methoxy-2-phenyltetrahydronaphthalen-1-yl)phenoxy]ethyl pyrrolidine) uses acetaldehyde to enhance reaction sensitivity and reflux conditions (80–100°C) in toluene or dichloromethane . Key steps include:

- Coupling reactions : Use of NaOH in dichloromethane for ether bond formation between phenoxyethyl and furyl-phenyl moieties .

- Purification : Crystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Reaction time (8–12 hours) and stoichiometric control of phosphorus halides or arylating agents are critical .

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| A | Toluene, reflux, 12h | 68 | 95 | |

| B | DCM, NaOH, 8h | 72 | 99 |

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound, and what are the critical spectral markers?

- ¹H NMR : The pyrrolidine ring protons appear as a multiplet at δ 2.6–3.1 ppm, while the phenoxyethyl group shows a triplet near δ 4.2 ppm (OCH₂CH₂N). The furyl protons resonate at δ 6.8–7.5 ppm .

- IR : Stretching vibrations for C-O-C (1250 cm⁻¹) and pyrrolidine C-N (1180 cm⁻¹) are key markers .

- MS : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 528.3 (calculated: 528.2) .

Contradictions between expected and observed spectra (e.g., unexpected splitting in NMR) may indicate conformational isomerism or impurities, requiring further purification or 2D NMR analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis due to potential respiratory irritancy (GHS H319/H335) .

- Waste disposal : Neutralize acidic by-products with NaHCO₃ before aqueous disposal .

Advanced Research Questions

Q. What are the common impurities or by-products formed during synthesis, and how can they be identified and mitigated?

Common impurities include:

- Unreacted phenoxyethyl intermediates : Detectable via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3) .

- Oxidation by-products : Use LC-MS to identify furan ring oxidation products (m/z +16 Da) . Mitigation strategies:

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes polar impurities .

- Inert atmosphere : Conduct reactions under N₂ to prevent furyl oxidation .

Q. How does the electronic environment of the 2,4-diphenyl-3-furyl moiety influence reactivity in cross-coupling reactions?

The electron-rich furyl group facilitates electrophilic substitution at the 5-position. Computational studies (DFT) show:

- HOMO localization : The furyl oxygen donates electron density, enhancing reactivity with Pd catalysts in Suzuki couplings .

- Steric effects : 2,4-Diphenyl substituents hinder access to the furyl ring, reducing yields in Buchwald-Hartwig aminations unless bulky ligands (XPhos) are used .

Q. What strategies resolve contradictions between computational modeling and experimental conformational data?

Discrepancies in predicted vs. observed dihedral angles (e.g., phenoxyethyl-pyrrolidine torsion) arise from solvent effects or crystal packing. Approaches include:

- Solvent-adjusted DFT : Incorporate PCM models (e.g., chloroform) to mimic experimental conditions .

- X-ray crystallography : Compare single-crystal structures with computational geometries .

| Parameter | Calculated (Gas Phase) | Experimental (X-ray) | Deviation |

|---|---|---|---|

| C-O-C angle | 112° | 117° | +5° |

| Torsion | 85° | 78° | -7° |

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.